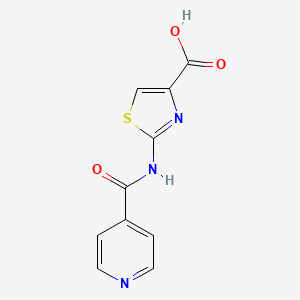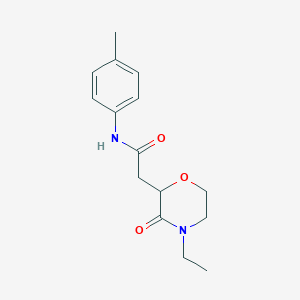
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one typically involves the acylation of indole derivatives. One common method is the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindole derivatives or reduction to yield indoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, and alcohols under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxindole derivatives.
Reduction Products: Indoline derivatives.
Applications De Recherche Scientifique
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromoacetyl)-1,3-dihydro-2H-indol-2-one
- 1-(2-Iodoacetyl)-1,3-dihydro-2H-indol-2-one
- 1-(2-Fluoroacetyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is often preferred for its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
1-(2-chloroacetyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H8ClNO2/c11-6-10(14)12-8-4-2-1-3-7(8)5-9(12)13/h1-4H,5-6H2 |
Clé InChI |
NIYRAORVWNJNIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N(C1=O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
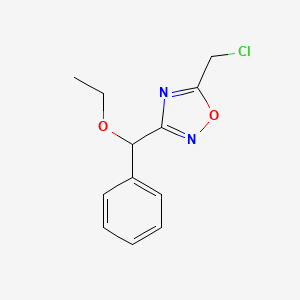
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)
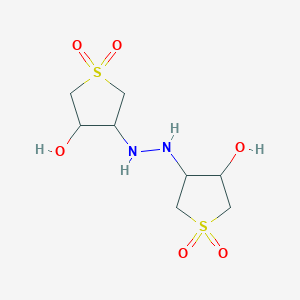
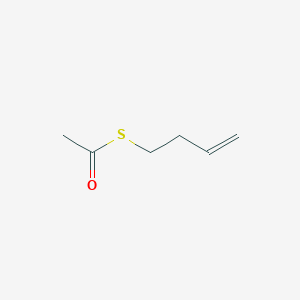
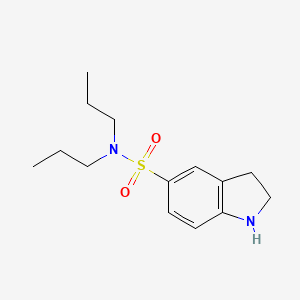
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
amine](/img/structure/B15096653.png)
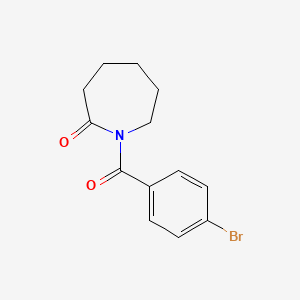
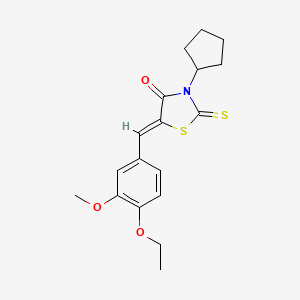

![Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B15096680.png)
